molecular formula C18H21NO4S B2996548 methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 438532-45-7

methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2996548
CAS No.: 438532-45-7
M. Wt: 347.43
InChI Key: DGTNJFSNUCTCST-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a high-purity chemical compound supplied for research purposes. This specialty chemical belongs to a class of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives that have been identified in patent literature as having significant potential for medical intervention. Specifically, these compounds are investigated for their role in the treatment and prophylaxis of mycobacterial infections such as tuberculosis . The core research value of this compound and its analogs lies in their function as inhibitors of bacterial phosphotransferase enzymes . By targeting this mechanism, researchers are exploring novel therapeutic strategies to combat infectious diseases caused by mycobacteria . The molecular structure incorporates a maleimide (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) functional group, which is a common motif in chemical biology and medicinal chemistry, often used for bioconjugation or as a key pharmacophore. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

methyl 6-tert-butyl-2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)10-5-6-11-12(9-10)24-16(15(11)17(22)23-4)19-13(20)7-8-14(19)21/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNJFSNUCTCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive analysis of its biological properties, including antibacterial, cytotoxic, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrrole moiety : Known for its biological activity.
  • Benzo[b]thiophene : Associated with various pharmacological effects.
  • Carboxylate group : Impacts solubility and reactivity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. This compound has been evaluated against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

These results indicate that this compound exhibits stronger activity against Staphylococcus aureus compared to Escherichia coli .

Cytotoxicity Studies

Cytotoxic effects were assessed using various cell lines. The compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells:

Cell Line IC50 (μM)
HepG2 (liver cancer)25
HFF-1 (normal fibroblasts)>100

The selectivity index suggests a promising therapeutic window for further development .

The proposed mechanism of action involves the inhibition of key enzymes in bacterial metabolism and cancer cell proliferation pathways. The presence of the pyrrole and benzo[b]thiophene structures is believed to interact with DNA and RNA synthesis pathways, leading to cell death .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds in the same class:

  • Pyrrole Derivatives Against Mycobacterium tuberculosis :
    • A series of pyrrole derivatives showed promising activity against Mycobacterium tuberculosis with MIC values as low as 5 µM. This highlights the potential for developing antitubercular agents based on this scaffold .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies indicate that modifications in the pyrrole ring can significantly enhance antibacterial properties. Substituents like tert-butyl groups have been shown to improve lipophilicity and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing core scaffolds or functional groups. Below is an analysis based on functional group relevance , synthetic strategies , and modeling approaches (e.g., lumping strategies from ).

Benzo[b]thiophene Derivatives

Compounds with the benzo[b]thiophene core often exhibit varied bioactivity depending on substituents:

Compound Name Substituents Key Differences Potential Applications Reference
Target Compound tert-butyl, maleimide, methyl ester High steric bulk (tert-butyl), reactive maleimide Covalent drug design
Diazaspiro Carboxamide () Diazaspiro, trifluoromethyl Rigid spirocyclic system, fluorinated groups Antiviral or anticancer agents
Hypothetical Analog A Nitro group at position 2 Electron-withdrawing nitro group Energetic materials or inhibitors

In contrast, the diazaspiro system in ’s compound introduces conformational rigidity, favoring target binding specificity .

Maleimide-Containing Compounds

Maleimide derivatives are widely used in bioconjugation and covalent inhibition due to their reactivity with thiols:

Compound Name Core Structure Reactivity Notes Reference
Target Compound Benzo[b]thiophene Maleimide at position 2; steric hindrance may slow reactivity
N-Ethylmaleimide Simple maleimide High reactivity, used in protein modification
Compound 9 () Pyrimidinone-thioether Thioether linkage reduces electrophilicity

The target compound’s maleimide group is less sterically hindered than bulky analogs (e.g., ’s pyrimidinone-thioether), but its benzo[b]thiophene core may limit solubility compared to simpler maleimides.

tert-Butyl and Carboxylate Derivatives

tert-Butyl esters are common in prodrug design for enhanced stability:

Compound Name (Example) Functional Groups Stability/Solubility Notes Reference
Target Compound Methyl carboxylate Moderate solubility in polar solvents
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate () tert-butyl, hydroxymethyl Hydroxyl group improves aqueous solubility
tert-Butyl acetate Simple ester High volatility, limited biological use

The target compound’s methyl carboxylate balances lipophilicity and hydrolytic stability, whereas ’s hydroxymethyl analog prioritizes solubility for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, similar tetrahydrobenzo[b]thiophene derivatives are synthesized via:

  • Step 1 : Condensation of substituted thiophene precursors with reagents like benzoylisothiocyanate in 1,4-dioxane at room temperature .
  • Step 2 : Cyclization using acid catalysts (e.g., acetic acid) or base-mediated reactions to form the tetrahydrobenzo[b]thiophene core .
  • Key intermediates : Tert-butyl-protected amines and dioxopyrrole moieties are critical for regioselectivity .
    • Data : Yields range from 56% to 73% depending on solvent purity and reaction time .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR for backbone assignment (e.g., tert-butyl protons at δ ~1.2 ppm, ester carbonyls at δ ~165–170 ppm) .
  • Mass spectrometry : LC-MS and HRMS for molecular weight confirmation (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • Thermal analysis : Melting points (e.g., 191–199°C for analogous derivatives) to assess purity .

Advanced Research Questions

Q. How can reaction yields be optimized for the cyclization step involving the dioxopyrrole moiety?

  • Methodology :

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (BF₃·Et₂O) improve cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates compared to non-polar alternatives .
  • Temperature control : Reflux conditions (40–80°C) balance yield and side-product formation .
    • Data contradiction : Lower yields (<50%) in some studies may arise from residual moisture; anhydrous conditions are critical .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?

  • Methodology :

  • DFT simulations : Used to model electron density maps and predict sites for electrophilic substitution (e.g., C-2 position of thiophene) .
  • Molecular docking : For biological studies, docking into enzyme active sites (e.g., bacterial dihydrofolate reductase) evaluates potential antibacterial mechanisms .
    • Data : DFT-calculated HOMO-LUMO gaps (~4.5 eV) correlate with observed stability in oxidative conditions .

Q. How can discrepancies in reported NMR chemical shifts be resolved across studies?

  • Methodology :

  • Solvent standardization : Compare shifts in deuterated DMSO vs. CDCl₃; ester carbonyls vary by ~3 ppm depending on solvent .
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish between stereoisomers or byproducts .
    • Example : Inconsistent δ values for tetrahydrobenzo protons (δ 2.5–3.5 ppm) may reflect conformational flexibility in solution .

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